Cas no 886906-39-4 (2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one)

2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2-[2-[[(3,5-dimethoxyphenyl)methyl]sulfonyl]-1H-benzimidazol-1-yl]-1-(4-morpholinyl)-
- 2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one
-
- Inchi: 1S/C22H25N3O6S/c1-29-17-11-16(12-18(13-17)30-2)15-32(27,28)22-23-19-5-3-4-6-20(19)25(22)14-21(26)24-7-9-31-10-8-24/h3-6,11-13H,7-10,14-15H2,1-2H3
- InChI Key: MFOPQOUTTNWMMM-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCOCC1)CN1C(S(CC2=CC(OC)=CC(OC)=C2)(=O)=O)=NC2=CC=CC=C21
2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2640-0573-10μmol |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-4mg |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-5mg |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-20μmol |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-2mg |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-3mg |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-20mg |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-10mg |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-15mg |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2640-0573-2μmol |
2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one |
886906-39-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one Related Literature
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one
Comprehensive Overview of 2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one (CAS No. 886906-39-4)
The compound 2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one (CAS No. 886906-39-4) is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzodiazol core, a methanesulfonyl group, and a morpholine moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of kinase inhibition and signal transduction modulation.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapeutics. The structural complexity of 886906-39-4 aligns with this trend, as its dimethoxyphenyl and morpholinyl components are known to enhance bioavailability and binding affinity. This compound is often discussed in forums and publications focusing on drug design optimization and structure-activity relationship (SAR) studies, making it a hot topic among medicinal chemists.
One of the key advantages of 2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one is its potential role in addressing drug resistance in therapeutic applications. With the rise of multi-drug resistant pathogens and cancer cell evasion mechanisms, researchers are investigating how its sulfonylbenzodiazol scaffold could disrupt aberrant cellular pathways. This aligns with frequent search queries such as "new kinase inhibitors 2024" and "overcoming drug resistance in targeted therapy", highlighting its relevance in contemporary research.
From a synthetic chemistry perspective, the preparation of CAS No. 886906-39-4 involves multi-step organic transformations, including sulfonylation and N-alkylation reactions. Its methanesulfonylbenzodiazol segment is particularly noteworthy for its stability under physiological conditions, a property often sought after in proteolysis-targeting chimera (PROTAC) design. Laboratories specializing in high-throughput screening (HTS) have shown interest in this compound due to its compatibility with fragment-based drug discovery (FBDD) methodologies.
The pharmacokinetic profile of 886906-39-4 is another area of active investigation. Early in silico studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, particularly its blood-brain barrier (BBB) permeability, which could open doors for central nervous system (CNS) drug development. This aspect resonates with trending topics like "CNS-penetrant small molecules" and "computational ADME prediction tools", frequently searched by pharmaceutical scientists.
In the context of green chemistry, synthetic routes for 2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one are being optimized to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free conditions to prepare this compound, aligning with the growing emphasis on sustainable pharmaceutical manufacturing. Such developments address common search queries like "green synthesis of heterocycles" and "eco-friendly drug production".
Analytical characterization of CAS No. 886906-39-4 typically involves advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. The dimethoxy aromatic protons and morpholine carbons produce distinct spectral signatures, facilitating quality control in good manufacturing practice (GMP) settings. This analytical rigor meets the pharmaceutical industry's demand for characterization of complex APIs, a frequently searched topic in analytical chemistry circles.
Looking forward, 886906-39-4 represents a promising scaffold for combinatorial chemistry approaches. Its modular structure allows for diversity-oriented synthesis of analogs targeting various biological pathways. This versatility makes it valuable for academic and industrial researchers investigating polypharmacology strategies, a subject gaining traction in searches related to "multi-target drug discovery" and "network pharmacology".
886906-39-4 (2-{2-(3,5-dimethoxyphenyl)methanesulfonyl-1H-1,3-benzodiazol-1-yl}-1-(morpholin-4-yl)ethan-1-one) Related Products
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)


